

# Application of Polydispersity Index (PDI) in Antibody Engineering: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PDI protein |           |
| Cat. No.:            | B1178443    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# Introduction to Polydispersity Index (PDI) in Antibody Engineering

The Polydispersity Index (PDI) is a dimensionless number that quantifies the heterogeneity of a sample based on size. In the context of antibody engineering, PDI is a critical quality attribute (CQA) that provides an indication of the uniformity of antibody and antibody-based therapeutic preparations. A low PDI value signifies a homogenous (monodisperse) population of molecules, which is highly desirable for therapeutic antibodies. Conversely, a high PDI suggests a heterogeneous (polydisperse) sample, which may contain aggregates or fragments that can compromise the safety, efficacy, and stability of the drug product.

Dynamic Light Scattering (DLS) is the primary technique used to measure the PDI of antibodies in solution. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. This information is then used to calculate the hydrodynamic diameter and the PDI.

### The Significance of PDI in Antibody Development

The PDI is a crucial parameter throughout the antibody development lifecycle, from early-stage candidate selection to formulation and manufacturing.



- Early-Stage Developability Assessment: PDI is a key parameter in the early assessment of a monoclonal antibody's (mAb) "drug-like" properties.[1][2][3] A low PDI is indicative of a candidate with a lower propensity for aggregation and better stability, making it a more promising candidate for further development.
- Formulation Development: The formulation environment, particularly pH and excipients, can significantly impact the stability of an antibody.[4][5] PDI measurements are used to screen for optimal formulation conditions that minimize aggregation and maintain a monodisperse state.
- Stability and Aggregation Studies: Aggregation is a major concern for therapeutic proteins as
  it can lead to loss of efficacy and increased immunogenicity.[6] PDI is a sensitive indicator of
  aggregation, and monitoring PDI over time and under stress conditions (e.g., elevated
  temperature) can predict the long-term stability of an antibody formulation.[7]
- Manufacturing and Quality Control: PDI is used as a release specification for antibody drug substance and drug product to ensure batch-to-batch consistency and quality.[8][9][10] A consistent, low PDI provides confidence in the manufacturing process and the final product's quality.
- Antibody-Drug Conjugates (ADCs): For ADCs, which are complex molecules, a low PDI is critical to ensure a homogenous product with a consistent drug-to-antibody ratio (DAR) and predictable pharmacokinetic properties.[11]

### Quantitative Data on PDI in Antibody Engineering

The following tables summarize key quantitative data related to PDI in antibody engineering, compiled from various sources.

Table 1: Interpretation of PDI Values in Antibody Solutions



| PDI Value | Interpretation          | Implication for Antibody Therapeutics                                                                           |
|-----------|-------------------------|-----------------------------------------------------------------------------------------------------------------|
| < 0.1     | Highly monodisperse     | Ideal for therapeutic<br>antibodies, indicating a<br>homogenous and stable<br>product.[12]                      |
| 0.1 - 0.2 | Narrowly distributed    | Generally acceptable for therapeutic antibodies.                                                                |
| 0.2 - 0.5 | Moderately polydisperse | May indicate the presence of some aggregates or heterogeneity; requires further investigation.                  |
| > 0.5     | Highly polydisperse     | Indicates significant aggregation or a broad size distribution, generally unacceptable for therapeutic use.[13] |

Table 2: PDI as a Critical Quality Attribute (CQA) in Antibody Development Stages



| Development Stage       | Typical PDI Target            | Rationale                                                                                                       |
|-------------------------|-------------------------------|-----------------------------------------------------------------------------------------------------------------|
| Candidate Selection     | < 0.2                         | To select candidates with the highest intrinsic stability and lowest aggregation propensity. [1][2][3]          |
| Formulation Development | < 0.15                        | To identify formulations that maintain the antibody in a monodisperse state under various stress conditions.[4] |
| Process Development     | Consistent PDI across batches | To ensure the manufacturing process does not induce aggregation.                                                |
| Final Product Release   | < 0.2 (typical)               | To guarantee the quality, safety, and efficacy of the final drug product.[8][9][10]                             |

Table 3: Influence of Formulation pH on Monoclonal Antibody PDI (Illustrative Data)



| Monoclonal<br>Antibody | Formulation pH | PDI  | Observation                                                                    |
|------------------------|----------------|------|--------------------------------------------------------------------------------|
| mAb-X                  | 4.5            | 0.12 | Low PDI, indicating good stability.                                            |
| mAb-X                  | 6.0            | 0.15 | Slightly higher PDI, but still acceptable.                                     |
| mAb-X                  | 7.5            | 0.35 | Increased PDI, suggesting the onset of aggregation near neutral pH.[5][14][15] |
| mAb-Y                  | 5.0            | 0.28 | Higher PDI, indicating potential instability at this pH.                       |
| mAb-Y                  | 6.5            | 0.11 | Optimal pH for this antibody, resulting in a low PDI.                          |

# **Experimental Protocols**

# Protocol for Routine PDI Measurement of Monoclonal Antibodies by DLS

This protocol outlines the steps for a standard PDI measurement of a purified monoclonal antibody sample.

#### Materials:

- · Dynamic Light Scattering (DLS) instrument
- Low-volume quartz cuvette
- Syringe filters (0.1 or 0.2 μm pore size)
- · Pipettes and sterile, filtered pipette tips



- · Purified monoclonal antibody sample
- Formulation buffer (filtered)

#### Procedure:

- Instrument Preparation:
  - Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
  - Ensure the instrument is clean and calibrated.
- Sample Preparation:
  - It is crucial to work in a clean, dust-free environment to avoid contamination of the sample.
  - The antibody sample should be at a suitable concentration for DLS analysis (typically 0.1 1.0 mg/mL). If necessary, dilute the sample with filtered formulation buffer.
  - Filter the antibody sample through a 0.1 or 0.2 μm syringe filter directly into a clean, dustfree microcentrifuge tube to remove any dust or large aggregates.[16][17][18]
- Cuvette Preparation:
  - Thoroughly clean the quartz cuvette with a suitable solvent (e.g., ethanol followed by filtered deionized water) and dry it with filtered, compressed air.
  - Rinse the cuvette with the filtered formulation buffer.
- Measurement:
  - Carefully pipette the filtered antibody sample into the clean cuvette, avoiding the introduction of air bubbles.
  - Place the cuvette in the DLS instrument's sample holder.
  - Set the measurement parameters in the software:



- Temperature: Typically 25°C.
- Scattering Angle: 90° or 173° (backscatter) are common for protein analysis.[19]
- Equilibration Time: Allow the sample to equilibrate to the set temperature for at least 5 minutes.
- Measurement Duration: Typically 10-15 runs of 10-20 seconds each.
- Initiate the measurement.
- Data Analysis:
  - The DLS software will automatically calculate the Z-average hydrodynamic diameter and the Polydispersity Index (PDI) using cumulants analysis.
  - Examine the correlation function to ensure it is a smooth decay, indicative of a good quality measurement.
  - Review the size distribution report. A monomodal peak is expected for a monodisperse sample. The presence of multiple peaks may indicate aggregation or the presence of other species.

# Protocol for PDI Measurement in Antibody Formulation Screening

This protocol is designed to assess the effect of different formulation conditions on the PDI of an antibody.

#### Procedure:

- Prepare a Matrix of Formulations:
  - Prepare a series of formulation buffers with varying pH, ionic strength, and excipients (e.g., sugars, amino acids, surfactants). Ensure all buffers are filtered.
- Antibody Buffer Exchange:



- Exchange the antibody into each of the formulation buffers using a suitable method like dialysis or buffer exchange spin columns.
- PDI Measurement:
  - For each formulation, follow the sample preparation, measurement, and data analysis steps outlined in Protocol 4.1.
- Data Comparison:
  - Tabulate the PDI values obtained for the antibody in each formulation.
  - The formulation that results in the lowest PDI is generally considered the most stabilizing for the antibody.

# Protocol for PDI Measurement of Antibody-Drug Conjugates (ADCs)

Measuring the PDI of ADCs requires special attention due to their increased complexity and potential for heterogeneity.

#### Procedure:

- Sample Preparation:
  - Follow the same stringent cleaning and filtering procedures as for monoclonal antibodies (Protocol 4.1).
  - The conjugation process can sometimes introduce impurities or aggregates, so thorough purification of the ADC prior to DLS analysis is critical.
- Measurement and Analysis:
  - Follow the measurement and data analysis steps in Protocol 4.1.
  - Pay close attention to the size distribution report. In addition to aggregates, look for any signs of heterogeneity that might be related to the conjugation process.



### **Visualizations**

The following diagrams illustrate key workflows and concepts related to the application of PDI in antibody engineering.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Developability assessment for monoclonal antibody drug candidates: a case study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Case Study for Developability Assessment of Three Therapeutic Antibodies | JOINN Biologics [joinnbio.com]
- 4. Matching pH values for antibody stabilization and crystallization suggest rationale for accelerated development of biotherapeutic drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aggregation Kinetics for IgG1-Based Monoclonal Antibody Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Small Molecule and Antibody Release Specifications Sandpiper Pharma [sandpiperpharma.com]
- 9. contractpharma.com [contractpharma.com]
- 10. database.ich.org [database.ich.org]



- 11. chemrxiv.org [chemrxiv.org]
- 12. news-medical.net [news-medical.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Isinstruments.ch [Isinstruments.ch]
- 17. research.colostate.edu [research.colostate.edu]
- 18. entegris.com [entegris.com]
- 19. brookhaveninstruments.com [brookhaveninstruments.com]
- To cite this document: BenchChem. [Application of Polydispersity Index (PDI) in Antibody Engineering: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1178443#application-of-pdi-in-antibody-engineering]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.